![molecular formula C7H13NO B13341947 5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)
5-Methyl-6-oxa-1-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-oxa-1-azaspiro[34]octane is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxa-1-azaspiro[3.4]octane typically involves the annulation of cyclopentane and oxetane rings. One common method includes the use of readily available starting materials and conventional chemical transformations. For instance, the reaction of a suitable amine with an epoxide under controlled conditions can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxa-1-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
5-Methyl-6-oxa-1-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxa-1-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane
- 6-Oxa-2-azaspiro[3.4]octane
Uniqueness
5-Methyl-6-oxa-1-azaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar spiro compounds that lack this substituent .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-methyl-7-oxa-1-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-7(2-4-8-7)3-5-9-6/h6,8H,2-5H2,1H3 |
InChI Key |
FYULGUHJGHTGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN2)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
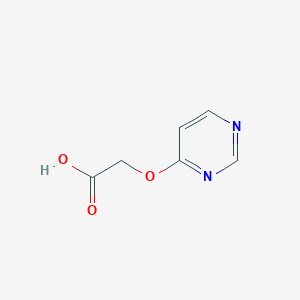

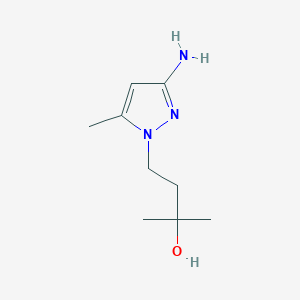
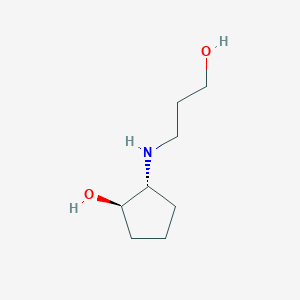

![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
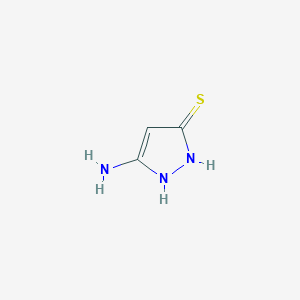

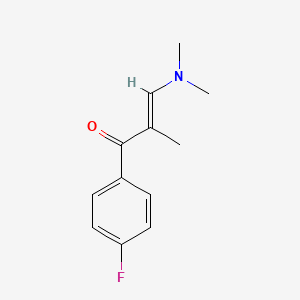


![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)

